3-Amino-3-(1,3-thiazol-2-yl)propanoic acid
Description
Properties
IUPAC Name |
3-amino-3-(1,3-thiazol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-4(3-5(9)10)6-8-1-2-11-6/h1-2,4H,3,7H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXFYJOVBFTPTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(1,3-thiazol-2-yl)propanoic acid typically involves the reaction of thiazole derivatives with amino acids. One common method includes the condensation of 2-aminothiazole with β-alanine under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of a suitable catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Acylation Reactions
The amino group in 3-amino-3-(1,3-thiazol-2-yl)propanoic acid undergoes acylation with anhydrides or activated carboxylic acids. For example:
-
Reaction with Succinic Anhydride :
In acetic acid or benzene, the compound reacts with succinic anhydride to form 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid derivatives. Yields range from 48% to 52%, depending on the solvent .
| R₁ Group | Solvent | Yield (%) | Reaction Time |
|---|---|---|---|
| H | Benzene | 48 | 2 hours |
| 8-OCH₃ | Acetic Acid | 52 | 2.5 hours |
Substitution Reactions
The thiazole ring and amino group participate in nucleophilic substitution:
-
Thiourea Condensation :
Reacting with thiourea in aqueous conditions forms thiazolidine derivatives. This reaction is facilitated by acidic or basic catalysts . -
Halogenation :
Electrophilic substitution on the thiazole ring using bromine or iodine produces halogenated analogs. For instance, 5-iodo derivatives are synthesized for medicinal chemistry applications.
Key Reagents :
-
Thiourea (for ring closure)
-
Bromine/Iodine (for halogenation)
-
Sodium acetate (base catalyst)
Condensation Reactions
The compound serves as a precursor in multicomponent reactions:
-
Coumarin-Thiazole Hybrid Synthesis :
Under refluxing ethanol, it condenses with 3-(ω-bromoacetyl)coumarin to form hybrid structures. These reactions achieve yields up to 85% with optimized conditions .
| Product Code | R₁ Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 6{1} | H | 72 | 260–261 |
| 6{3} | 6-Cl | 85 | 276–278 |
Oxidation and Reduction
-
Oxidation :
The thiazole sulfur can be oxidized to sulfoxides using hydrogen peroxide. -
Reduction :
Lithium aluminum hydride reduces the thiazole ring to dihydrothiazole derivatives, modifying electronic properties.
Reaction Conditions :
-
Oxidation : 30% H₂O₂, 60°C, 4 hours.
-
Reduction : LiAlH₄, THF, 0°C to room temperature.
Peptide Bond Formation
The carboxylic acid group enables peptide coupling:
-
Amide Synthesis :
Using DCC (dicyclohexylcarbodiimide) as a coupling agent, the compound forms amides with primary amines. This is critical for creating combinatorial libraries of bioactive molecules .
Example :
-
Reaction with benzylamine produces 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]-N-benzylpropanamide in 78% yield .
Mechanistic Insights
-
Acylation Mechanism :
The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of succinic anhydride. Proton transfer and elimination complete the reaction . -
Thiazole Reactivity :
The electron-deficient thiazole ring facilitates electrophilic substitution at the 5-position, as seen in iodination reactions.
Stability and Side Reactions
Scientific Research Applications
Chemical Synthesis and Reactions
Synthesis Methods
The synthesis of 3-amino-3-(1,3-thiazol-2-yl)propanoic acid typically involves the reaction of thiazole derivatives with amino acids. Common methods include:
- Hantzsch Reaction : Utilizes thiazole derivatives and β-alanine under acidic conditions to yield the desired compound.
- Aqueous Medium Reactions : Conducted at elevated temperatures for complete conversion, often using sodium carbonate as a base for reaction facilitation.
Chemical Properties
This compound is characterized by its ability to undergo various chemical reactions:
- Oxidation : Forms sulfoxides or sulfones.
- Reduction : Converts thiazole rings into dihydrothiazole derivatives.
- Substitution Reactions : Can occur at the amino group or on the thiazole ring with reagents such as alkyl halides.
Biological Applications
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that derivatives synthesized from this compound showed promising results against various pathogens, making it a candidate for developing new antibiotics .
Medicinal Chemistry
The compound's unique structure contributes to its potential therapeutic applications:
- Antifungal and Antiviral Activities : Studies have shown that thiazole derivatives can inhibit fungal growth and viral replication.
- Cancer Research : Some derivatives have been evaluated for their anticancer properties, showing effectiveness in inhibiting tumor growth in vitro .
Agricultural Chemistry
The compound has potential applications in agriculture due to its antimicrobial properties. It can be used to develop agrochemicals aimed at protecting crops from fungal infections and enhancing growth rates. For instance, research indicated that certain thiazole derivatives could improve seed yield and oil content in rapeseed when applied as a foliar spray .
Industrial Applications
In the industrial sector, this compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its role as a building block in organic synthesis allows for the creation of more complex molecules with desired biological activities.
Case Studies
-
Antimicrobial Activity Study
- A series of synthesized compounds based on this compound were tested against bacterial strains. Results showed a significant reduction in bacterial growth compared to controls, indicating strong antimicrobial potential.
- Agricultural Impact Assessment
Mechanism of Action
The mechanism of action of 3-Amino-3-(1,3-thiazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, including antimicrobial and antiviral activities .
Comparison with Similar Compounds
3-(1,3-Thiazol-2-yl)propanoic Acid (R9M)
- Formula: C₆H₇NO₂S .
- Key Difference: Absence of the amino group diminishes interactions with enzymatic targets compared to the parent compound.
2-Amino-3-(2-methyl-1,3-benzothiazol-6-yl)propanoic Acid
Dolaphenine
- Structure : (1S)-2-Phenyl-1-(1,3-thiazol-2-yl)ethanamine.
- Key Difference: Ethylamine backbone instead of propanoic acid, eliminating carboxylate functionality critical for ionic interactions .
Analogues with Substituent Variations on the Thiazole Ring
3-((5-Acetyl-4-methylthiazol-2-yl)(p-tolyl)amino)propanoic Acid (Compound 23)
3-((5-Cinnamoyl-4-methylthiazol-2-yl)(p-tolyl)amino)propanoic Acid (Compound 24)
- Modifications : Cinnamoyl group introduces conjugated double bonds.
- Impact : Extended π-system improves affinity for targets requiring planar interactions, such as kinase inhibitors .
Analogues with Alternative Heterocycles or Backbones
3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid
(2S)-2-Amino-3-(1H-indazol-3-yl)propanoic Acid
- Structure : Indazole replaces thiazole.
- Impact : Indazole’s dual nitrogen atoms enhance hydrogen bonding but reduce metabolic stability due to increased polarity .
Analogues with Aromatic Ring Modifications
3-Amino-3-(2,4-difluorophenyl)propanoic Acid
3-Amino-3-(2-bromophenyl)propanoic Acid
- Structure : Bromine substituent on phenyl ring.
- Impact : Bromine’s halogen-bonding capability enhances binding to hydrophobic pockets, though increases molecular weight (244.09 g/mol) .
Data Tables
Biological Activity
3-Amino-3-(1,3-thiazol-2-yl)propanoic acid (also referred to as 3-Amino-thiazole propanoic acid) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antifungal, anticancer properties, and potential applications in various fields.
Chemical Structure and Properties
The compound consists of an amino acid backbone with a thiazole ring, which is known for its role in various bioactive compounds. The presence of the thiazole moiety enhances its interaction with biological targets, contributing to its pharmacological effects.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . The thiazole ring is a common feature in many antimicrobial agents, and studies have shown that this compound can inhibit the growth of several bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Antifungal Properties
In addition to its antibacterial effects, the compound has demonstrated antifungal activity against various strains of fungi. For instance, it has been tested against drug-resistant Candida species, showing promising results that suggest potential as a therapeutic agent in treating fungal infections.
Table 2: Antifungal Activity of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 16 µg/mL | |
| Candida auris | 32 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been assessed in various studies. It has shown selective cytotoxicity towards different cancer cell lines, indicating its potential as a chemotherapeutic agent.
Case Study: Anticancer Effects on Caco-2 Cells
In vitro studies revealed that this compound significantly reduced the viability of Caco-2 colorectal adenocarcinoma cells compared to untreated controls. The observed reduction was approximately 39.8% at a concentration of 100 µM , suggesting effective anticancer activity against this cell line.
The biological activity of this compound is attributed to its ability to interact with various biological targets. Similar compounds have been known to affect biochemical pathways by inhibiting enzymes or modulating receptor activities.
Key Mechanisms Include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Cellular Processes : The compound may induce apoptosis in cancer cells through various signaling pathways.
Applications in Medicine and Agriculture
Beyond its antimicrobial and anticancer properties, research is ongoing to explore the use of this compound as a therapeutic agent for other diseases. Additionally, it has been noted for promoting plant growth and increasing seed yield and oil content in agricultural applications.
Q & A
Q. What are the standard synthetic routes for 3-amino-3-(1,3-thiazol-2-yl)propanoic acid and its derivatives?
The compound and its derivatives are synthesized via cyclocondensation reactions. For example:
- Thiazole ring formation : React thioureido acids with α-haloketones (e.g., chloroacetone or 2-bromoacetophenone) in dry acetone under reflux (4–6 hours). Post-reaction, sodium acetate is added to precipitate intermediates, followed by recrystallization from methanol or 2-propanol .
- Derivatization : Aromatic aldehydes or ketones are condensed with thiazole intermediates at 80°C in the presence of Na₂CO₃, followed by acidification (pH 5–7) with acetic acid to yield substituted analogs .
Q. How are structural and purity validations performed for these compounds?
- Spectroscopic methods : ¹H/¹³C NMR (e.g., δ ~6.10–7.86 ppm for aromatic protons, δ ~170–176 ppm for carbonyl carbons), IR (C=O stretch at ~1715 cm⁻¹), and mass spectrometry (MS) confirm molecular ions .
- Elemental analysis : Matches calculated vs. experimental C, H, N, and S values (e.g., C: 62.04% calculated vs. 62.10% observed) .
Q. What purification strategies are effective for intermediates and final products?
- Recrystallization : Use methanol, ethanol, or 2-propanol for thiazole derivatives .
- Column chromatography : Not explicitly detailed in evidence, but NaBH₃CN-mediated reductions (e.g., in Scheme 1 of ) suggest inert-atmosphere handling for oxygen-sensitive intermediates .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with bulky substituents?
- Solvent selection : Dry acetone or ethanol improves solubility of aromatic aldehydes during condensation .
- Temperature control : Reflux (80°C) ensures complete cyclization, while cooling to 0°C stabilizes intermediates in NaBH₃CN reductions .
- Catalysts : Acetic acid or sodium acetate adjusts pH to minimize side reactions during precipitation .
Q. How should contradictory spectral data (e.g., NMR splitting patterns) be resolved?
Q. What structure-activity relationships (SAR) guide antibacterial activity in thiazole derivatives?
- Substituent effects : Electron-withdrawing groups (e.g., 4-fluorophenyl in compound 26 ) enhance gram-positive antibacterial activity, while bulky groups (e.g., cinnamoyl in 24 ) reduce solubility .
- Bioassay design : Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus and Bacillus subtilis validate activity .
Q. How do stability issues (e.g., hydrolysis) affect long-term storage?
Q. What mechanistic hypotheses explain the antibacterial mode of action?
Q. How can computational modeling predict synthetic feasibility of novel analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
